molecular formula C16H13NO2S B232370 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one

3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one

Cat. No. B232370
M. Wt: 283.3 g/mol
InChI Key: SCHABODZAWAYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of quinoline derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which play a role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one possesses a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, scavenge free radicals, and inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one in lab experiments is its synthetic availability. It can be easily synthesized in large quantities, making it an attractive candidate for further studies. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for research on 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an antimicrobial agent against drug-resistant bacteria. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one involves the reaction of 2-hydroxy-1H-quinolin-4-one with benzyl mercaptan in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

The compound has been extensively studied for its potential use as a therapeutic agent. It has been shown to possess antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been evaluated for its potential use in the treatment of neurodegenerative diseases.

properties

Product Name

3-benzylsulfanyl-2-hydroxy-1H-quinolin-4-one

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

3-benzylsulfanyl-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C16H13NO2S/c18-14-12-8-4-5-9-13(12)17-16(19)15(14)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19)

InChI Key

SCHABODZAWAYNV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C3C2=O)O

SMILES

C1=CC=C(C=C1)CSC2=C(C3=CC=CC=C3NC2=O)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(NC3=CC=CC=C3C2=O)O

Origin of Product

United States

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